molecular formula C14H18N2O2 B268686 3-[(Cyclohexylcarbonyl)amino]benzamide

3-[(Cyclohexylcarbonyl)amino]benzamide

Cat. No.: B268686
M. Wt: 246.3 g/mol
InChI Key: UAKYHBDQHMPZCU-UHFFFAOYSA-N
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Description

3-[(Cyclohexylcarbonyl)amino]benzamide is a benzamide derivative characterized by a cyclohexylcarbonylamino substituent at the 3-position of the benzamide scaffold. Its molecular formula is C₁₄H₁₉N₃O₂, with a molecular weight of 261.32 g/mol . The compound’s structure combines a benzamide core with a cyclohexyl group, which confers unique physicochemical properties, including enhanced lipophilicity compared to simpler benzamides. This structural motif is frequently explored in medicinal chemistry for modulating biological activity, particularly in targeting enzymes or receptors sensitive to hydrophobic interactions .

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.3 g/mol

IUPAC Name

3-(cyclohexanecarbonylamino)benzamide

InChI

InChI=1S/C14H18N2O2/c15-13(17)11-7-4-8-12(9-11)16-14(18)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H2,15,17)(H,16,18)

InChI Key

UAKYHBDQHMPZCU-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(=O)N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a systematic comparison of 3-[(Cyclohexylcarbonyl)amino]benzamide with structurally related benzamide derivatives, focusing on substituent effects, molecular weight, and reported applications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Cyclohexylcarbonylamino at 3-position C₁₄H₁₉N₃O₂ 261.32 High lipophilicity; potential kinase inhibition
3-Amino-N-benzyl-N-methylbenzamide Amino, benzyl, and methyl groups C₁₅H₁₆N₂O 240.31 Intermediate in drug synthesis; moderate solubility
N-Cyclohexyl 3-fluorobenzamide Cyclohexylamide, fluorine at 3-position C₁₃H₁₆FNO 221.27 Enhanced metabolic stability; used in safety studies
3-[(4-tert-butylcyclohexyl)amino]benzamide tert-Butylcyclohexylamino group C₁₇H₂₆N₂O 274.40 Increased steric bulk; explored in receptor binding
3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide Quinazolinyl and bromo substituents C₂₈H₂₂BrN₃O 504.40 Anticancer activity; targets DNA repair pathways
Fexaramine Cyclohexylcarbonyl and biphenyl groups C₃₂H₃₆N₂O₃ 496.64 Farnesoid X receptor (FXR) agonist; anti-diabetic

Key Observations:

Lipophilicity: Cyclohexyl-containing derivatives (e.g., this compound, Fexaramine) exhibit higher logP values compared to benzamides with polar substituents (e.g., 3-amino-N-benzyl-N-methylbenzamide) .

Biological Activity : The cyclohexyl group enhances target affinity in enzymes like kinases or nuclear receptors (e.g., Fexaramine’s FXR agonism) . In contrast, halogenated derivatives (e.g., N-Cyclohexyl 3-fluorobenzamide) prioritize metabolic stability .

Steric Effects: Bulky substituents (e.g., tert-butylcyclohexyl in 3-[(4-tert-butylcyclohexyl)amino]benzamide) reduce solubility but improve selectivity in receptor binding .

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